molecular formula C11H14O4 B1605444 1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one CAS No. 1509-06-4

1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one

Cat. No.: B1605444
CAS No.: 1509-06-4
M. Wt: 210.23 g/mol
InChI Key: WPBGSQXSWBAQEX-UHFFFAOYSA-N
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Description

It is a derivative of butyrophenone, characterized by the presence of three hydroxyl groups and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- typically involves the hydroxylation of butyrophenone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to ensure complete hydroxylation of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields and purity. Catalysts such as transition metal complexes can be employed to facilitate the hydroxylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the butyrophenone moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Butyrophenone: The parent compound, lacking the hydroxyl and methyl groups.

    Hydroxybutyrophenones: Compounds with one or two hydroxyl groups on the phenyl ring.

    Methoxybutyrophenones: Compounds with methoxy groups instead of hydroxyl groups.

Uniqueness

Butyrophenone, 2’,4’,6’-trihydroxy-3’-methyl- is unique due to the presence of three hydroxyl groups and a methyl group, which confer distinct chemical properties and potential biological activities. These functional groups enhance its reactivity and make it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,4,6-trihydroxy-3-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-4-7(12)10-9(14)5-8(13)6(2)11(10)15/h5,13-15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBGSQXSWBAQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(C(=C1O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344526
Record name 2',4',6'-Trihydroxy-3'-methylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509-06-4
Record name 2',4',6'-Trihydroxy-3'-methylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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